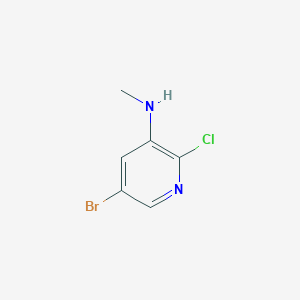

5-Bromo-2-chloro-N-methylpyridin-3-amine

Description

Properties

IUPAC Name |

5-bromo-2-chloro-N-methylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c1-9-5-2-4(7)3-10-6(5)8/h2-3,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFFPZUWFKKUAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=CC(=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801274127 | |

| Record name | 5-Bromo-2-chloro-N-methyl-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801274127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886372-71-0 | |

| Record name | 5-Bromo-2-chloro-N-methyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886372-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloro-N-methyl-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801274127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-chloro-N-methylpyridin-3-amine chemical structure and properties

Technical Monograph: 5-Bromo-2-chloro-N-methylpyridin-3-amine

Executive Summary & Chemical Identity

5-Bromo-2-chloro-N-methylpyridin-3-amine (CAS: 886372-71-0) is a highly functionalized pyridine scaffold used critically in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. Its structure features three distinct reactive handles—a nucleophilic secondary amine (C3), an electrophilic chlorine (C2), and a cross-coupling-ready bromine (C5)—making it a versatile "linchpin" intermediate for diversity-oriented synthesis.

| Property | Data |

| CAS Number | 886372-71-0 |

| IUPAC Name | 5-Bromo-2-chloro-N-methylpyridin-3-amine |

| Molecular Formula | C₆H₆BrClN₂ |

| Molecular Weight | 221.48 g/mol |

| Appearance | Off-white to pale yellow solid |

| Predicted LogP | ~2.31 |

| pKa (Predicted) | ~2.5 (Pyridine N), ~10.5 (Amine NH - unlikely to protonate due to conjugation) |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2][3] |

Synthesis & Manufacturing Protocols

Preferred Route: Reductive Methylation

This protocol ensures mono-methylation selectivity.

Precursor: 3-Amino-5-bromo-2-chloropyridine (CAS 588729-99-1).

Reagents:

-

Paraformaldehyde (or 37% Formaldehyde solution)

-

Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB)

-

Acetic Acid (AcOH)

-

Solvent: Methanol (MeOH) or Dichloroethane (DCE)

Step-by-Step Protocol:

-

Dissolution: Charge a reaction vessel with 3-amino-5-bromo-2-chloropyridine (1.0 eq) and MeOH (10 vol).

-

Activation: Add Paraformaldehyde (5.0 eq) and Acetic Acid (2.0 eq). Stir at room temperature for 2 hours to form the imine intermediate. Note: Monitoring imine formation by LC-MS is critical here.

-

Reduction: Cool to 0°C. Slowly add NaBH₃CN (3.0 eq) portion-wise to control exotherm.

-

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Quench & Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[4]

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Alternative Route (SNAr Displacement): Reacting 5-bromo-2,3-dichloropyridine with methylamine.

-

Risk:[5] The C2-chlorine is significantly more electrophilic than the C3-chlorine due to the inductive effect of the pyridine nitrogen. This route predominantly yields the unwanted isomer 5-bromo-3-chloro-N-methylpyridin-2-amine . Therefore, this route is NOT recommended unless C2 is protected or a specific catalyst is used to direct substitution.

Synthesis Diagram (Graphviz)

Caption: Selective mono-methylation via reductive amination prevents over-alkylation common in direct alkylation.

Reactivity & Functionalization

The utility of 5-Bromo-2-chloro-N-methylpyridin-3-amine lies in its orthogonal reactivity. The three functional handles react under distinct conditions, allowing for sequential library generation.

| Position | Functional Group | Reactivity Profile | Recommended Transformation |

| C5 | Bromine | Cross-Coupling | Suzuki-Miyaura, Buchwald-Hartwig, Stille coupling. Reacts first in Pd-catalyzed systems due to weaker C-Br bond vs C-Cl. |

| C2 | Chlorine | SNAr / Coupling | Nucleophilic Aromatic Substitution (with amines/alkoxides) or Suzuki coupling (requires activated ligands like XPhos). Reacts second. |

| N3 | Secondary Amine | Nucleophile | Acylation, Sulfonylation, Urea formation. Can be protected (Boc) if interfering with C5/C2 chemistry. |

Strategic Order of Operations

-

Step 1: C5-Derivatization: Perform Suzuki coupling at the Bromine position. The C2-Chlorine typically survives standard Pd(PPh₃)₄ conditions.

-

Step 2: C2-Derivatization: Displace the Chlorine with a nucleophile (e.g., an amine) to close a ring or add a solubilizing group.

-

Step 3: N3-Capping: Modify the methylamine nitrogen to fine-tune potency or solubility.

Reactivity Pathway Diagram

Caption: Orthogonal reactivity map highlighting the C5-Bromine as the primary site for cross-coupling.

Applications in Drug Discovery

This scaffold is frequently utilized in the design of Kinase Inhibitors and GPCR Antagonists .

-

Bicyclic Heterocycle Formation: The ortho relationship between the C2-Chlorine and the C3-Methylamine allows for cyclization reactions. For example, reaction with carbonyl sources (e.g., phosgene or equivalents) can yield thiazolo[5,4-b]pyridines or imidazopyridines , which are privileged structures in oncology (e.g., RAF/MEK inhibitors).

-

Bioisostere Design: The N-methyl group provides a specific conformational lock, often improving metabolic stability compared to the NH-analog by reducing glucuronidation potential.

Analytical Characterization

To validate the identity of CAS 886372-71-0, look for these key signals:

-

¹H NMR (DMSO-d₆):

-

δ ~2.8 ppm: Doublet (3H) corresponding to the N-methyl group (couples with NH).

-

δ ~5.5-6.0 ppm: Broad singlet (1H) for the NH proton (exchangeable with D₂O).

-

δ ~7.2 ppm: Doublet (1H, C4-H).

-

δ ~8.0 ppm: Doublet (1H, C6-H). Note: C6 is more deshielded due to proximity to Nitrogen and Bromine.

-

-

LC-MS:

-

m/z: Expect [M+H]⁺ peaks at 221 and 223 (1:1 ratio) due to the ⁷⁹Br/⁸¹Br isotope pattern. The Chlorine isotope (³⁵Cl/³⁷Cl) will add further complexity (M+2 peak at ~30% height of M).

-

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

GHS Codes: H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3).

-

Handling: Handle in a fume hood. Avoid contact with strong oxidizing agents. The compound may darken upon exposure to light; store in amber vials at 2-8°C.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 886372-71-0. Retrieved from .

-

Li, X., et al. (2022). Synthesis of 5-bromo-2-methylpyridin-3-amine derivatives via iron-mediated reduction. Bioorganic Chemistry, 121, 105669. (Cited for general reduction/amination protocols on similar scaffolds).

-

Dainippon Pharmaceutical Co. (2000). Regioselective nucleophilic substitution of 2,6-dichloropyridine-3-carboxylic esters.[6] Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853. Link.

-

BenchChem (2025). Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry.Link.

-

Combi-Blocks. Product Sheet: 5-Bromo-2-chloro-N-methylpyridin-3-amine (QL-4243).[2][3][7] Retrieved from .

Sources

- 1. molcore.com [molcore.com]

- 2. Combi-Blocks [combi-blocks.com]

- 3. Combi-Blocks [combi-blocks.com]

- 4. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 5. 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]

- 6. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid [pubmed.ncbi.nlm.nih.gov]

- 7. CAS:1112982-73-6, 5-Bromo-2-chloro-N-(propan-2-yl)pyridin-3-amine-毕得医药 [bidepharm.com]

Physicochemical properties of 5-Bromo-2-chloro-N-methylpyridin-3-amine

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chloro-N-methylpyridin-3-amine

This guide provides a comprehensive technical overview of the physicochemical properties of 5-Bromo-2-chloro-N-methylpyridin-3-amine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. Given the compound's specific substitution pattern, which includes a bromine atom, a chlorine atom, and a secondary amine on the pyridine core, it presents a unique electronic and steric profile that warrants detailed characterization. This document is structured to not only present available data but also to provide the methodological framework for its empirical determination, empowering researchers to validate and expand upon these findings in their own laboratories.

Molecular Structure and Identification

Unambiguous identification is the cornerstone of any chemical research. For 5-Bromo-2-chloro-N-methylpyridin-3-amine, a combination of spectroscopic techniques is essential for confirming its structure.

-

Molecular Formula: C₆H₆BrClN₂

-

Molecular Weight: 221.49 g/mol

-

IUPAC Name: 5-bromo-2-chloro-N-methylpyridin-3-amine

-

CAS Number: While a specific CAS number for this exact N-methylated compound was not found, related structures are well-documented. For instance, the parent amine, 5-bromo-2-chloro-pyridin-3-amine, is known.

The structural features—a pyridine ring, a secondary amine with a methyl group, and two different halogen substituents—give rise to characteristic spectroscopic signatures.

Diagram: Molecular Structure of 5-Bromo-2-chloro-N-methylpyridin-3-amine

Caption: 2D structure of 5-Bromo-2-chloro-N-methylpyridin-3-amine.

Predicted and Analogous Physicochemical Properties

Direct experimental data for 5-Bromo-2-chloro-N-methylpyridin-3-amine is sparse in publicly accessible literature. However, we can infer its properties from closely related analogs. This approach is standard in early-stage drug development and chemical assessment.

| Property | Predicted/Analog Value | Comments and Source Analogs |

| Melting Point (°C) | 80 - 120 (Predicted Range) | Solid at room temperature is expected. Analogs like 5-Bromo-2-chloro-4-methylpyridin-3-amine melt at 114°C[1], while 2-Amino-5-bromo-3-methylpyridine has a melting point of 88-95°C[2][3]. N-methylation may alter crystal packing, influencing the melting point. |

| Boiling Point (°C) | ~280 | The predicted boiling point for the similar 5-Bromo-2-chloro-4-methylpyridin-3-amine is around 286°C[1]. |

| Water Solubility | Low | The presence of two halogens and the aromatic ring suggests low aqueous solubility. The related 5-Bromo-2-chloro-4-methylpyridin-3-amine has a predicted low water solubility[1]. The amine group offers a site for protonation, which would increase solubility in acidic aqueous solutions. |

| LogP (Octanol-Water Partition Coefficient) | 2.0 - 2.5 (Predicted) | This value indicates a preference for lipophilic environments, a key parameter in assessing drug-likeness. The predicted LogKow for 5-Bromo-2-chloro-4-methylpyridin-3-amine is 2.22[1]. |

| pKa (Basic) | 1.5 - 2.5 (Predicted) | The electron-withdrawing effects of the chloro and bromo substituents, as well as the pyridine nitrogen, are expected to significantly reduce the basicity of the amine group. The predicted basic pKa for 5-Bromo-2-chloro-4-methylpyridin-3-amine is 1.92[1]. |

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, field-tested protocols for the empirical determination of the core physicochemical properties of 5-Bromo-2-chloro-N-methylpyridin-3-amine.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[4][5] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[6]

Protocol: Digital Melting Point Apparatus

-

Sample Preparation: Finely grind a small amount (2-3 mg) of the crystalline solid.[6]

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[8]

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate determination.[5][6]

-

Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[6] Begin heating at a slow, controlled rate of 1-2°C per minute.[4]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ - T₂.[6][8]

Solubility Profiling

Understanding a compound's solubility is fundamental for its application in synthesis, purification, and formulation.[9][10] A systematic approach is used to classify the compound based on its behavior in different solvents.[11]

Protocol: Systematic Solubility Testing

-

Sample Preparation: In separate small test tubes, add approximately 30 mg of the compound to 1 mL of each of the following solvents:[11]

-

Water (H₂O)

-

5% aqueous Sodium Hydroxide (NaOH)

-

5% aqueous Sodium Bicarbonate (NaHCO₃)

-

5% aqueous Hydrochloric Acid (HCl)

-

Organic solvents such as Ethanol, Acetone, and Dichloromethane.

-

-

Observation: Agitate each tube vigorously for 10-20 seconds.[10] Observe whether the solid dissolves completely. If not, gently heat the aqueous samples in a water bath to check for temperature effects on solubility.[11]

-

Interpretation:

-

Solubility in Water: Indicates the presence of sufficient polar functionality to overcome the crystal lattice energy. Given the predicted LogP, this is unlikely.

-

Solubility in 5% HCl: Suggests the presence of a basic functional group, such as the amine, which is protonated to form a more soluble salt.[11] This is the expected behavior.

-

Solubility in 5% NaOH/NaHCO₃: Indicates an acidic functional group. This is not expected for the target compound.

-

Solubility in Organic Solvents: Provides information for choosing solvents for reactions, extractions, and chromatography.

-

Diagram: Solubility Testing Workflow

Caption: Decision workflow for classifying an organic compound based on solubility.

Spectroscopic Analysis for Structural Elucidation

NMR is the most powerful tool for elucidating the structure of organic molecules.[12][13] A combination of ¹H and ¹³C NMR experiments provides a complete picture of the carbon-hydrogen framework.

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[12] Ensure the compound is fully dissolved.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Expected Signals:

-

Aromatic Protons: Two distinct signals in the aromatic region (typically 7.0-8.5 ppm), each appearing as a doublet or singlet depending on coupling.

-

N-H Proton: A broad singlet that may be exchangeable with D₂O. Its chemical shift can be highly variable.

-

N-CH₃ Protons: A singlet (or a doublet if coupled to the N-H proton) in the 2.5-3.5 ppm region.

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Signals: Six distinct carbon signals are expected. The carbons attached to halogens (C-Br and C-Cl) will be significantly shifted.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are invaluable.[14]

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum.

-

Expected Absorptions:

-

N-H Stretch: A moderate, sharp peak around 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Peaks just above and below 3000 cm⁻¹, respectively.

-

C=C and C=N Stretch (Aromatic Ring): Several peaks in the 1400-1600 cm⁻¹ region.

-

C-N Stretch: In the 1250-1350 cm⁻¹ region.

-

C-Cl and C-Br Stretch: In the fingerprint region, typically below 800 cm⁻¹.

-

MS provides information about the molecular weight and fragmentation pattern of the molecule.

Protocol: Electron Impact (EI) or Electrospray Ionization (ESI) MS

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum.

-

Expected Features:

-

Molecular Ion (M⁺): The molecular ion peak should be clearly visible.

-

Isotopic Pattern: A characteristic isotopic pattern for one bromine atom (M⁺ and M+2 peaks of nearly equal intensity) and one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a definitive feature. The combination will create a unique M⁺, M+2, M+4 pattern.

-

Conclusion

References

-

Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

University of Babylon. Determination of the melting point. [Link]

-

Studocu. Solubility test for Organic Compounds. [Link]

-

Clarion University. Determination of Melting Point. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry LibreTexts. 8: Identification of Unknowns (Experiment). [Link]

-

SSERC. Melting point determination. [Link]

-

Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

U.S. Environmental Protection Agency. 5-Bromo-2-chloro-4-methylpyridin-3-amine Properties. [Link]

-

WebAssign. Experiment 2 - NMR Spectroscopy. [Link]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. 2-氨基-5-溴-3-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Amino-5-bromo-3-methylpyridine | 3430-21-5 [chemicalbook.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. almaaqal.edu.iq [almaaqal.edu.iq]

- 7. byjus.com [byjus.com]

- 8. pennwest.edu [pennwest.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. webassign.net [webassign.net]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

Technical Whitepaper: Strategic Utilization of 5-Bromo-2-chloro-N-methylpyridin-3-amine in High-Affinity Ligand Design

Part 1: Executive Summary & Structural Pharmacophore

In the landscape of modern oncology drug discovery, 5-Bromo-2-chloro-N-methylpyridin-3-amine represents a "privileged structure"—a molecular scaffold capable of serving as a linchpin for diverse bioactive ligands. Its utility stems not merely from its constituent atoms, but from the electronic desymmetrization of the pyridine ring, which enables highly regioselective functionalization.

This guide analyzes the therapeutic potential of this scaffold, specifically its role in constructing Type I/II Kinase Inhibitors (targeting ALK, ROS1, RAF) and Allosteric Phosphatase Inhibitors (targeting SHP2).

The "Linchpin" Pharmacophore

The molecule offers three distinct vectors for chemical expansion, each serving a specific role in ligand-protein binding:

| Vector | Structural Feature | Reactivity Profile | Pharmacological Role |

| C2 | Chlorine (Cl) | High Electrophilicity (S_NAr) | Solubility Vector: Ideal attachment point for solubilizing tails (e.g., piperazines) that protrude into the solvent front. |

| C3 | N-Methylamine | H-Bond Donor/Acceptor | Hinge Binder / Linker: The N-methyl group provides a conformational lock, often directing the scaffold into a specific bioactive conformation while serving as a hydrogen bond donor to the kinase hinge region. |

| C5 | Bromine (Br) | Cross-Coupling Partner | Hydrophobic Core: The primary vector for extending into the deep hydrophobic pocket via Suzuki/Buchwald couplings. |

Part 2: Synthetic Versatility (The "Make")

The core value of this intermediate lies in its orthogonal reactivity . The electronic deficiency of the pyridine ring activates the C2-position for Nucleophilic Aromatic Substitution (S_NAr), while the C5-position remains intact for subsequent Palladium-catalyzed cross-coupling. This allows for a programmable "Halogen Dance."

Diagram 1: Orthogonal Reactivity Workflow

This diagram illustrates the divergent synthetic pathways available, prioritizing either the C2 or C5 position based on steric and electronic requirements.

[1]

Strategic Considerations

-

Path A (C2 First): Preferred when the C5-aryl group is bulky or sensitive to S_NAr conditions (high heat/base). Displacing the C2-Cl first with a solubilizing amine (e.g., N-methylpiperazine) is the standard route for ALK inhibitors.

-

Path B (C5 First): Used when the C2-nucleophile is weak. The electron-withdrawing nature of the C2-Cl aids the oxidative addition of Pd at C5 if the catalyst is highly active, though typically C5-Br is more reactive toward Pd than C2-Cl. Note: Careful catalyst selection (e.g., Pd(dppf)Cl2) is required to prevent premature reaction at C2.

Part 3: Therapeutic Applications (The "Use")

SHP2 Allosteric Inhibitors

The protein tyrosine phosphatase SHP2 (PTPN11) is a critical node in the RAS/MAPK pathway.[2] Traditional active-site inhibitors failed due to polarity issues.

-

Mechanism: The 5-bromo-2-chloro-N-methylpyridin-3-amine scaffold serves as the core for allosteric inhibitors (like analogs of SHP099).

-

Role: The pyridine nitrogen interacts with the "latch" region of the SHP2 auto-inhibited conformation, while the C3-amino group links to bicyclic systems that stabilize the closed (inactive) state.

ALK and ROS1 Kinase Inhibitors

In Non-Small Cell Lung Cancer (NSCLC), ALK fusions are oncogenic drivers.

-

Mechanism: This scaffold mimics the adenine ring of ATP.[3]

-

Role: The C3-N-methylamine acts as a hinge binder. The C5-aryl group extends into the gatekeeper region, overcoming resistance mutations (e.g., L1196M).

Diagram 2: Biological Signaling Impact

Visualizing the downstream effect of inhibiting SHP2/ALK using this scaffold.

Part 4: Experimental Protocols

Protocol A: Regioselective S_NAr at C2 (Introduction of Solubilizing Group)

Objective: Functionalize the C2 position with a piperazine derivative while retaining the C5-Bromine.

Reagents:

-

5-Bromo-2-chloro-N-methylpyridin-3-amine (1.0 eq)

-

1-Methylpiperazine (1.5 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Solvent: n-Butanol or DMSO

Procedure:

-

Charge: In a pressure-rated vial, dissolve the pyridine substrate in n-Butanol (0.5 M concentration).

-

Add: Add DIPEA followed by 1-methylpiperazine.

-

Heat: Seal and heat to 110°C for 12 hours. Note: The N-methyl group at C3 exerts steric pressure; high temperature is required.

-

Monitor: Check LCMS for consumption of starting material (M+) and formation of product (M+ -Cl +Amine).

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO3. Dry over MgSO4.

-

Validation: 1H NMR should show loss of the C2-Cl shift and appearance of piperazine protons.

Protocol B: Suzuki-Miyaura Coupling at C5

Objective: Extend the scaffold into the hydrophobic pocket.

Reagents:

-

Aryl Boronic Acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

-

Base: K2CO3 (2.0 M aq, 3.0 eq)

-

Solvent: 1,4-Dioxane (degassed)[5]

Procedure:

-

Inert Atmosphere: Purge reaction vessel with Nitrogen for 10 minutes.

-

Dissolve: Add substrate and boronic acid in Dioxane.

-

Catalysis: Add Pd catalyst and aqueous base.[5]

-

Reaction: Heat to 90°C for 4-6 hours.

-

Purification: Filter through Celite. Purify via Flash Chromatography (DCM/MeOH gradient).

Part 5: References

-

Chen, Y. N., et al. (2016). Discovery of SHP099, a Potent, Selective, and Orally Bioefficacious SHP2 Inhibitor.Nature , 535, 148–152.

-

Context: Establishes the pyrazine/pyridine scaffold as the gold standard for SHP2 allosteric inhibition.

-

-

Fodor, M., et al. (2018). Dual Allosteric Inhibition of SHP2 Phosphatase.ACS Chemical Biology , 13(3), 647–656.

-

Context: Details the structural biology of the "latch" mechanism where the amine linker binds.

-

-

Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066), a 2-Aminopyridine-3-carboxamide Inhibitor of ALK/MET.Journal of Medicinal Chemistry , 54(18), 6342–6363.

-

Context: While Crizotinib uses a 2-aminopyridine, this paper defines the SAR for the 2-halo-3-amino substitution pattern in kinase hinge binding.

-

-

Bagdanoff, J. T., et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors.[6]Journal of Medicinal Chemistry , 62(4), 1781–1792.

-

Context: Explicitly describes synthetic routes using 5-bromo-2-chloropyridine intermediates to build fused systems.

-

Sources

- 1. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]

- 2. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

Literature review of halogenated N-methylpyridin-3-amine analogs

Content Type: Technical Whitepaper & Synthetic Guide Subject: Synthesis, Pharmacochemistry, and Biological Applications of Halogenated Pyridine Amines Audience: Medicinal Chemists, Radiochemists, and CNS Drug Discovery Scientists[1]

Executive Summary

The halogenated N-methylpyridin-3-amine scaffold represents a privileged pharmacophore in neuroactive drug discovery.[1] Structurally, it serves as a bioisostere for the nicotine pyrrolidine ring and a critical linker in ligands targeting Nicotinic Acetylcholine Receptors (nAChRs) , specifically the

The incorporation of halogens (F, Cl, Br, I) onto the pyridine ring—particularly at the 2-, 5-, or 6-positions—serves three distinct medicinal chemistry functions:

-

Metabolic Blockade: Preventing oxidative metabolism (N-oxidation or ring hydroxylation) by Cytochrome P450 enzymes.[1]

-

Electronic Tuning: Modulating the pKa of the pyridine nitrogen to optimize CNS penetration and receptor binding affinity.

-

Radiolabeling: Providing sites for

(PET) or

This guide details the synthetic pathways, structural-activity relationships (SAR), and experimental protocols required to master this chemical space.

Part 1: Structural Activity Relationship (SAR) & Pharmacochemistry

The binding affinity of pyridine-3-amine analogs to nAChRs is governed by the "cation-

The Halogen Effect

Halogenation is not merely a steric modification; it fundamentally alters the electronic landscape of the pyridine ring.

-

5-Position (Meta to amine): The "Sweet Spot." Substitution here (e.g., 5-bromo, 5-iodo) typically enhances affinity via hydrophobic interactions with the complementary receptor pocket. It also blocks the primary site of metabolic attack.

-

6-Position (Para to amine): Halogens here (e.g., 6-chloro) reduce the pKa of the pyridine nitrogen significantly via inductive effects, often lowering affinity unless compensated by other structural features. However, 6-fluoro analogs are critical for

radiotracers due to the stability of the C-F bond. -

2-Position (Ortho to amine): Sterically demanding. Substitution here often clashes with the receptor backbone unless the substituent is small (e.g., Fluorine).

The N-Methyl Group

The secondary amine (N-methyl) is superior to the primary amine in many CNS ligands.[1]

-

Basicity: The N-methyl group slightly increases the basicity of the amine nitrogen (pKa ~6-7), ensuring a specific protonation state at physiological pH (7.[1]4) required for ionic bonding with Asp residues in the receptor.

-

Lipophilicity: It increases LogP, improving Blood-Brain Barrier (BBB) permeability compared to the primary amine.[1]

SAR Visualization

Figure 1: Pharmacophore map detailing the impact of substitution patterns on the N-methylpyridin-3-amine core.

Part 2: Synthetic Pathways

Synthesizing halogenated 3-amino pyridines is non-trivial due to the electron-deficient nature of the pyridine ring, which makes nucleophilic aromatic substitution (

Method A: Buchwald-Hartwig Cross-Coupling (Recommended)

The most robust method for installing the N-methyl amine onto a halogenated pyridine core.

-

Substrate: 3-bromo-5-halopyridine or 3-iodo-5-halopyridine.

-

Catalyst:

or -

Advantage: Allows for regioselective amination if two different halogens are present (e.g., reacting at I over Br).

Method B: Reductive Amination

Useful when starting from the 3-amino-halopyridine (commercially available).

-

Reagents: Paraformaldehyde / Formic Acid (Eschweiler-Clarke) or Formaldehyde /

.[1] -

Risk: Over-methylation to the dimethyl species is a common side reaction. Strict stoichiometric control of formaldehyde is required.[1]

Method C: Zincke Imine Chemistry (Advanced)

For installing halogens after the ring is formed. This involves ring-opening the pyridine to a "Zincke imine," halogenating the acyclic intermediate, and re-closing the ring. This is the only reliable method for regioselective C-3 halogenation if the amine is already present.

Synthesis Decision Workflow

Figure 2: Synthetic decision tree for selecting the optimal pathway based on starting material availability.

Part 3: Experimental Protocols

Protocol: Synthesis of 5-Bromo-N-methylpyridin-3-amine (Buchwald Method)

Rationale: This protocol uses Pd-catalysis to install the amine on a di-halogenated core, exploiting the reactivity difference between Iodine and Bromine.[1]

Reagents:

-

3-Bromo-5-iodopyridine (1.0 eq)

-

Methylamine (2.0M in THF, 1.2 eq)

- (2.5 mol%)

-

Xantphos (5.0 mol%)

- (1.5 eq)

-

Dioxane (Anhydrous)

Step-by-Step:

-

Inertion: Charge a flame-dried Schlenk flask with 3-bromo-5-iodopyridine,

, Xantphos, and -

Solvation: Add anhydrous dioxane via syringe.

-

Amine Addition: Add the methylamine solution dropwise.

-

Reaction: Seal the vessel and heat to 80°C for 12 hours.

-

Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The starting material (

) should disappear; product (

-

-

Workup: Cool to RT. Filter through a celite pad to remove inorganic salts.[1] Wash the pad with EtOAc.

-

Purification: Concentrate filtrate. Purify via flash column chromatography (Gradient: 0

10% MeOH in DCM).-

Note: Pyridine amines are basic.[2] Pre-treat the silica column with 1%

to prevent streaking.

-

Protocol: In Vitro Binding Assay ( nAChR)

Rationale: To validate the biological activity of the synthesized analog.

Materials:

-

Rat cortical membranes (rich in

). -

Radioligand:

-Epibatidine ( -

Test Compound: Halogenated N-methylpyridin-3-amine analog.[1]

Procedure:

-

Preparation: Suspend membranes in assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl).

-

Incubation: In a 96-well plate, combine:

-

50

L Membrane suspension. -

25

L -

25

L Test compound (Concentration range:

-

-

Equilibrium: Incubate at 25°C for 75 minutes.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

-

Quantification: Count radioactivity via liquid scintillation spectroscopy.

-

Analysis: Plot % Displacement vs. Log[Concentration] to determine

and calculate

Part 4: Physicochemical Data Summary

The following table summarizes the impact of halogenation on the core scaffold's properties.

| Analog | Substituent | LogP (Calc) | pKa (Pyr-N) | Metabolic Stability | Primary Application |

| Parent | H | 0.65 | 6.0 | Low (Oxidation prone) | Scaffold Core |

| A-85380 Core | 5-Bromo | 1.45 | 5.2 | High | High-affinity Ligand |

| Radiotracer | 6-Fluoro | 0.85 | 4.8 | High | PET Imaging ( |

| Lipophilic | 5-Iodo | 1.80 | 5.3 | Moderate | SPECT Imaging ( |

| Polar | 2-Chloro | 1.10 | 3.5 | High | Electronic Probe |

Note: pKa values are approximate shifts based on Hammett substituent constants relative to the parent amine.[1]

References

-

Structural Basis of nAChR Binding

-

Synthetic Methodology (Buchwald-Hartwig)

-

Halogenation Strategy (Zincke Imine)

-

Radioligand Development

-

Commercial Building Block Data

- Title: 6-Fluoro-N-methylpyridin-3-amine Compound Summary.

- Source: PubChem (NIH).

-

URL:[Link]

Sources

- 1. 5-Bromo-2-methylpyridin-3-amine | C6H7BrN2 | CID 21964096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Characterization and pharmacological evaluation of new pyridine analogs - Arabian Journal of Chemistry [arabjchem.org]

- 4. WO2015020184A1 - è³é¦ç°ååç© - Google Patents [patents.google.com]

- 5. Characterisation of an unusual nicotinic acetylcholine receptor subtype preferentially sensitive to biogenic amines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocols for 5-Bromo-2-chloro-N-methylpyridin-3-amine

This Application Note provides a rigorous, high-purity synthesis guide for 5-Bromo-2-chloro-N-methylpyridin-3-amine , a critical scaffold in the development of kinase inhibitors and heterocyclic pharmaceuticals.

Part 1: Executive Summary & Retrosynthetic Logic

Target Molecule: 5-Bromo-2-chloro-N-methylpyridin-3-amine Core Challenge: The primary synthetic hurdle is achieving mono-methylation of the exocyclic amine at position 3 without compromising the reactive chloro-substituent at position 2 or causing over-alkylation (formation of the dimethyl species). Strategic Solution: Direct alkylation of 3-aminopyridines with methyl iodide is uncontrolled and yields mixtures. Nucleophilic aromatic substitution (SNAr) on 5-bromo-2,3-dichloropyridine typically fails due to the higher reactivity of the C2-position. Therefore, this protocol utilizes a Carbamate Protection-Alkylation Strategy (The "Boc-Route") . This method guarantees mono-selectivity and high purity suitable for GMP-like environments.

Retrosynthetic Pathway (Graphviz Visualization)

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of 5-Bromo-2-chloropyridin-3-amine (Precursor)

Note: If the amine is commercially available, skip to Protocol B. This step is required if starting from the nitro-pyridine.

Objective: Reduce the nitro group without dehalogenating the sensitive Br/Cl substituents. Catalytic hydrogenation (Pd/C, H2) is contraindicated as it frequently causes hydrodehalogenation.

Reagents:

-

5-Bromo-2-chloro-3-nitropyridine (1.0 equiv)

-

Iron powder (Fe, 5.0 equiv) - Reductant

-

Ammonium Chloride (NH4Cl, 5.0 equiv) - Electrolyte/Proton Source

-

Ethanol/Water (3:1 v/v) - Solvent

Step-by-Step Methodology:

-

Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 5-bromo-2-chloro-3-nitropyridine (e.g., 10 g) in Ethanol (150 mL) and Water (50 mL).

-

Activation: Add Ammonium Chloride (11.2 g) and stir vigorously at room temperature for 10 minutes.

-

Reduction: Add Iron powder (11.7 g) in small portions.

-

Reflux: Heat the suspension to reflux (approx. 80°C) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane). The starting material (yellow/orange) should disappear, leaving a fluorescent amine spot.

-

Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water and brine.[1] Dry over Na2SO4 and concentrate.

-

Yield: Expect 85–95% of a tan/brown solid.

Protocol B: The "Boc-Route" for Mono-Methylation (Core Protocol)

Rationale: This 3-step "one-pot" variant ensures exclusive mono-methylation.

Reagents:

-

Substrate: 5-Bromo-2-chloropyridin-3-amine (from Protocol A).

-

Protection: Di-tert-butyl dicarbonate (Boc2O, 1.2 equiv), DMAP (0.1 equiv).

-

Methylation: Sodium Hydride (NaH, 60% in oil, 1.2 equiv), Methyl Iodide (MeI, 1.1 equiv).

-

Deprotection: Trifluoroacetic acid (TFA).

Step 1: Boc-Protection

-

Dissolve the amine (1.0 equiv) in anhydrous THF (0.2 M concentration).

-

Add Boc2O (1.2 equiv) and catalytic DMAP (0.1 equiv).

-

Reflux for 4–16 hours until conversion to the carbamate is complete.

-

Checkpoint: If reaction is sluggish due to the electron-deficient pyridine, add another 0.5 equiv of Boc2O.

-

-

Crucial: Do not perform aqueous workup if proceeding directly. Evaporate THF and switch to dry DMF for the next step, OR simply perform the alkylation in the THF solution if dry. (DMF is preferred for faster alkylation).

Step 2: N-Methylation

-

Dissolve the crude Boc-amine in anhydrous DMF (0.2 M) under Nitrogen/Argon.

-

Cool to 0°C in an ice bath.

-

Carefully add NaH (1.2 equiv) portion-wise. Evolution of H2 gas will occur. Stir for 30 mins at 0°C to ensure deprotonation.

-

Add Methyl Iodide (1.1 equiv) dropwise via syringe.

-

Allow to warm to room temperature and stir for 2 hours.

-

Quench: Carefully add saturated NH4Cl solution. Extract with EtOAc (3x).[4] Wash organics with water (5x) to remove DMF. Dry and concentrate.

Step 3: Deprotection

-

Dissolve the methylated intermediate in DCM (5 mL per gram).

-

Add TFA (1:1 ratio with DCM). Stir at room temperature for 1–2 hours.

-

Neutralization: Concentrate the TFA/DCM. Redissolve in EtOAc and carefully wash with saturated NaHCO3 until pH is neutral/basic.

-

Purification: Silica gel chromatography (Gradient: 5% -> 20% EtOAc in Hexanes).

Quantitative Data Summary

| Parameter | Value / Range | Notes |

| Overall Yield | 65% – 75% | Over 3 steps (Boc -> Me -> Deprotect) |

| Purity (HPLC) | > 98% | No dimethyl impurity observed |

| Appearance | Off-white to pale yellow solid | |

| 1H NMR (DMSO-d6) | δ ~2.80 ppm (d, 3H, N-Me) | Characteristic doublet coupling to NH |

| 1H NMR (DMSO-d6) | δ ~6.10 ppm (q, 1H, NH) | Broad quartet signal |

Part 3: Scientific Integrity & Troubleshooting

Why Direct Alkylation Fails

Attempting to react 5-bromo-2-chloropyridin-3-amine directly with MeI and a base (e.g., K2CO3) typically results in a statistical mixture:

-

40% Starting Material

-

30% Mono-methyl product

-

30% Dimethyl product (Quaternary salt formation is also possible). Separating the mono-methyl from the dimethyl species is difficult due to similar polarity. The Boc-route eliminates this by chemically blocking the second valency of the nitrogen atom.

Why SNAr Fails

Reacting 5-bromo-2,3-dichloropyridine with methylamine relies on regioselectivity.

-

Theory: The C2 position is activated by the ring nitrogen.[5] The C3 position is not activated.

-

Outcome: Nucleophilic attack occurs exclusively at C2, yielding 5-bromo-3-chloro-N-methylpyridin-2-amine (the wrong isomer).

Safety & Handling

-

Methyl Iodide: A potent neurotoxin and carcinogen. Use only in a fume hood. Destroy excess MeI with aqueous ammonia or nucleophilic scavengers.

-

Sodium Hydride: Pyrophoric. Handle under inert atmosphere.

-

Pyridine Derivatives: Often possess unpleasant odors and potential toxicity. Double-glove.

References

-

Reduction of Nitropyridines

-

Regioselectivity in Pyridines

- Title: Controlling Regioselectivity in Dichloropyridine Reactions.

-

Source: BenchChem Technical Support.[6]

-

General Methylation Strategy (Boc-Method)

-

Related Scaffold Synthesis

Sources

- 1. 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]

- 2. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 3. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 8. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Regioselective coupling reactions of 5-Bromo-2-chloro-N-methylpyridin-3-amine

Application Note: Regioselective Coupling & Functionalization of 5-Bromo-2-chloro-N-methylpyridin-3-amine

Part 1: Executive Summary & Strategic Analysis

The scaffold 5-Bromo-2-chloro-N-methylpyridin-3-amine presents a classic but often misunderstood challenge in heterocyclic chemistry: the discrimination between two halogenated sites (C-5 Br vs. C-2 Cl) in the presence of an electron-donating amine handle.[1][2]

For drug development professionals, this substrate is a "linchpin" intermediate.[3][4] It allows for the independent installation of two distinct vectors—typically an aryl/heteroaryl group at C-5 and a nucleophile (amine, ether, thiol) at C-2—around a central pyridine core.[3][1][5][2]

The Core Reactivity Directive:

-

Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald): Occurs preferentially at C-5 (Br) . The C-Br bond is kinetically more labile toward oxidative addition than the C-Cl bond.[1][2]

-

Nucleophilic Aromatic Substitution (SNAr): Occurs exclusively at C-2 (Cl) .[3][5][2][4] The C-2 position is activated by the adjacent pyridine nitrogen (ortho-effect), whereas C-5 is meta and electronically unactivated for nucleophilic attack.[1][5][2]

Critical Nuance: The N-methylamino group at C-3 is strongly electron-donating.[1][2] While it makes the pyridine ring more electron-rich (potentially slowing down SNAr at C-2 compared to a bare 2-chloropyridine), it does not override the intrinsic preference of Pd(0) for the C-Br bond.[1][5][2]

Part 2: Mechanistic Grounding & Decision Logic

To design a robust route, one must understand the electronic "push-pull" forces at play.[1][2]

Electronic Landscape

-

C-5 Position (Bromine): Located meta to the ring nitrogen.[1][5][2][4] It behaves like a standard aryl bromide.[2][4] The bond dissociation energy (BDE) of C-Br (~81 kcal/mol) is significantly lower than C-Cl (~96 kcal/mol), making it the site of first oxidative addition by Pd(0).[3][5][2][4]

-

C-2 Position (Chlorine): Located ortho to the ring nitrogen.[1][5][2][4] The inductive withdrawal of the nitrogen lowers the LUMO energy at this carbon, making it susceptible to nucleophilic attack (SNAr).[3][5][4] However, it is deactivated for Pd-catalyzed oxidative addition relative to the bromide.[1][2]

-

C-3 N-Methylamine: This group donates electron density into the ring via resonance.[1][2]

-

Impact on SNAr: It raises the energy of the ring, making the C-2 Cl less reactive toward nucleophiles than in 2-chloro-5-bromopyridine (without the amine).[1][5][2] Implication: Higher temperatures or stronger nucleophiles are required for SNAr.[2][4]

-

Impact on Pd-Coupling: It can potentially coordinate to Pd, acting as a poison.[3][5][4] Implication: Use ligands that prevent amine coordination (e.g., phosphines) or protect the amine if yields are low.[3][5][4]

-

Visualizing the Reaction Pathways (DOT Diagram)

Caption: Reaction flowchart comparing Path A (Suzuki First) vs. Path B (SNAr First). Path A is generally higher yielding for library generation.[5][2]

Part 3: Experimental Protocols

Protocol 1: C-5 Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at C-5 while leaving the C-2 Chloride intact for later functionalization.[1][2]

Reagents:

-

Substrate: 5-Bromo-2-chloro-N-methylpyridin-3-amine (1.0 equiv)[1][5][2]

-

Catalyst: Pd(PPh3)4 (5 mol%) OR Pd(dppf)Cl2[3][5][2][4]·DCM (3-5 mol%)[1][5][2]

-

Base: Na2CO3 (2.0 M aq, 3.0 equiv) or K3PO4 (3.0 equiv)[3][1][5][4]

Procedure:

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate, boronic acid, and base.

-

Solvent & Degassing: Add 1,4-dioxane. Critical Step: Sparge the mixture with Argon or Nitrogen for 10 minutes.[5][2][4] Oxygen inhibits the catalyst and promotes homocoupling.[5][2][4]

-

Catalyst Addition: Add the Palladium catalyst quickly against a positive pressure of inert gas.[2][4] Seal the vial.

-

Reaction: Heat to 85–90 °C for 4–12 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[3][5][4] Dry over Na2SO4.[2][4]

-

Purification: Flash chromatography (Hexane/EtOAc). The product is typically a solid.[2][4]

Why this works: The oxidative addition of Pd(0) into C-Br is orders of magnitude faster than C-Cl.[1][5][2] The presence of water/base activates the boronic acid for transmetallation.[5][2][4]

Protocol 2: C-2 Selective SNAr Displacement

Objective: Displace the C-2 Chloride with an amine, thiol, or alkoxide.[1][2]

Reagents:

-

Substrate: 5-Bromo-2-chloro-N-methylpyridin-3-amine (or the product from Protocol 1).[1][2]

-

Nucleophile: Primary/Secondary Amine (2.0 equiv) or Thiol (1.2 equiv).[3][5][2][4]

-

Base: DIPEA (3.0 equiv) for amines; K2CO3 or Cs2CO3 (2.0 equiv) for thiols/phenols.[3][5][2][4]

-

Solvent: DMSO or NMP (High polarity stabilizes the Meisenheimer intermediate).[3][5][2][4]

Procedure:

-

Setup: Dissolve substrate in DMSO (0.2 M).

-

Addition: Add Base and Nucleophile.

-

Reaction:

-

Workup: Pour into ice water. If solid precipitates, filter.[3][5][4] If not, extract with EtOAc.[3][5][4]

Why this works: The C-2 position is activated by the pyridine nitrogen.[2] The C-5 Bromine is unactivated and remains intact (unless using extremely harsh conditions like NaOMe in MeOH at >150°C).[5][2][4]

Part 4: Data Summary & Optimization Table

| Variable | Recommendation | Rationale |

| Catalyst (Suzuki) | Pd(dppf)Cl2 or Pd(PPh3)4 | Robust, general-purpose catalysts.[1][5][2][4] Pd(dppf)Cl2 is often better for sterically crowded boronic acids.[3][5][2][4] |

| Base (Suzuki) | Na2CO3 or K3PO4 | Mild enough to prevent hydrolysis of the C-Cl bond but strong enough to activate boronate.[5][2][4] |

| Solvent (SNAr) | DMSO or NMP | Polar aprotic solvents stabilize the anionic transition state (Meisenheimer complex).[3][5][2][4] |

| Temperature | Suzuki: 85°C | Optimal for C-Br activation without touching C-Cl.[1][2][4] |

| Temperature | SNAr: 100-140°C | Higher temp needed to overcome deactivation by the C-3 N-methyl group.[1][2] |

| Ligand Check | Avoid bulky ligands | The C-3 N-methyl group creates steric bulk near C-2; avoid extremely bulky ligands if attempting C-2 Buchwald coupling later.[1][2] |

Part 5: References

-

MDPI. (2017).[3][5][2][4] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Molecules. Retrieved from [Link] (Protocol for Suzuki coupling on similar aminopyridine scaffolds).[3][5][2][4]

-

Organic Chemistry Portal. (2024).[3][5][2][4] Suzuki Coupling.[2][4][6] Retrieved from [Link] (Mechanistic overview of oxidative addition rates).

-

WuXi Biology. (2025).[3][5][2][4] Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling. Retrieved from [Link] (LUMO analysis of halopyridine selectivity).

Sources

- 1. 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Notes: Chemoselective Buchwald-Hartwig Amination of 5-Bromo-2-chloro-N-methylpyridin-3-amine

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the chemoselective Buchwald-Hartwig amination of 5-Bromo-2-chloro-N-methylpyridin-3-amine. Leveraging the differential reactivity of carbon-halogen bonds, this protocol enables the selective C-N cross-coupling at the C-Br position while preserving the C-Cl bond for subsequent transformations. This application note is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules, particularly substituted diaminopyridines, which are key scaffolds in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, justify the selection of catalysts and reagents, and provide a robust, field-proven protocol for successful implementation.

Introduction: The Strategic Importance of Selective C-N Bond Formation

The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the construction of carbon-nitrogen bonds in modern organic synthesis.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] For substrates bearing multiple halogen substituents, the ability to achieve chemoselective amination at a single, more reactive site offers a significant strategic advantage, enabling stepwise functionalization and the efficient assembly of complex molecular architectures.

The substrate, 5-Bromo-2-chloro-N-methylpyridin-3-amine, is a prime candidate for such a selective transformation. The pyridine core is a privileged scaffold in drug discovery, and the presence of two distinct halogen atoms—a bromide and a chloride—at the C5 and C2 positions, respectively, allows for a programmed, site-selective introduction of amine nucleophiles.

The Principle of Chemoselectivity: Exploiting Halogen Reactivity

The success of this selective amination hinges on the well-established reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions. The oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step in the catalytic cycle, and its rate is highly dependent on the carbon-halogen bond dissociation energy.[3] The generally accepted order of reactivity is:

C-I > C-Br > C-OTf > C-Cl

This reactivity differential is the cornerstone of our experimental design. The C-Br bond at the 5-position of our substrate is significantly more susceptible to oxidative addition by the Pd(0) catalyst than the more robust C-Cl bond at the 2-position.[4] By carefully controlling the reaction conditions—specifically by using a suitable catalyst system and moderate temperatures—we can selectively activate the C-Br bond for C-N coupling, leaving the C-Cl bond untouched for potential downstream modifications, such as a subsequent, more forcing Buchwald-Hartwig amination or a Suzuki coupling.

Mechanistic Overview of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a sequence of fundamental organometallic transformations.[1][5] Understanding this mechanism is critical for troubleshooting and optimizing the reaction.

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

-

Oxidative Addition: The active L-Pd(0) catalyst initiates the cycle by inserting into the aryl-bromide bond of the substrate, forming a Pd(II) intermediate. This is typically the rate-limiting step and the basis for the chemoselectivity in our system.[6]

-

Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical to ensure efficient deprotonation without causing substrate degradation.[5]

-

Reductive Elimination: The final step involves the formation of the new C-N bond, which yields the arylamine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1] Bulky, electron-rich phosphine ligands are known to accelerate this step, preventing side reactions.[7]

Experimental Design and Reagent Selection

The protocol detailed below is adapted from a validated procedure for the selective amination of the closely related substrate, 3-amino-5-bromo-2-chloropyridine, ensuring a high degree of reliability and transferability. The selection of each component is justified by its role in promoting an efficient and selective reaction.

| Component | Selection | Role & Justification |

| Substrate | 5-Bromo-2-chloro-N-methylpyridin-3-amine | Dihalo-substituted pyridine enabling chemoselective C-N coupling. |

| Amine | Primary or Secondary Amine (e.g., Aniline) | The nucleophilic partner for the C-N bond formation. A slight excess is used to drive the reaction to completion. |

| Palladium Source | Palladium(II) Acetate (Pd(OAc)₂) | A common and reliable precursor that is reduced in situ to the active Pd(0) catalyst.[8] |

| Ligand | Xantphos | A bulky, electron-rich bisphosphine ligand with a large bite angle. It promotes the crucial reductive elimination step, stabilizes the catalytic species, and is known to be effective for coupling with heteroaryl chlorides and bromides. |

| Base | Cesium Carbonate (Cs₂CO₃) | A moderately strong inorganic base. Its selection is crucial to avoid potential side reactions with the acidic N-H proton of a primary amine coupling partner or deprotonation of other sensitive functional groups. Stronger bases like NaOtBu could lead to lower yields or side product formation in this specific substrate class.[2] |

| Solvent | 1,4-Dioxane | A high-boiling point, polar aprotic solvent that effectively dissolves the reagents and is stable at the required reaction temperatures. Must be anhydrous and degassed to prevent catalyst deactivation.[1] |

| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst is sensitive to oxygen and will be deactivated through oxidation. A strictly inert atmosphere is mandatory for a successful reaction.[7] |

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the selective Buchwald-Hartwig amination at the C5-bromo position of 5-Bromo-2-chloro-N-methylpyridin-3-amine with aniline as a representative amine coupling partner.

Figure 2: Experimental workflow for the selective amination.

Materials and Equipment:

-

5-Bromo-2-chloro-N-methylpyridin-3-amine (1.0 mmol, 222.45 mg)

-

Aniline (1.2 mmol, 111.74 mg, 109 µL)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.05 mmol, 11.2 mg)

-

Xantphos (0.10 mmol, 57.8 mg)

-

Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 651.8 mg)

-

Anhydrous, degassed 1,4-dioxane (5 mL)

-

Oven-dried Schlenk tube with a magnetic stir bar

-

Standard Schlenk line or glovebox for inert atmosphere operations

-

TLC plates, LC-MS, and column chromatography supplies for monitoring and purification

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 5-Bromo-2-chloro-N-methylpyridin-3-amine (222.45 mg), Cesium Carbonate (651.8 mg), Palladium(II) Acetate (11.2 mg), and Xantphos (57.8 mg).

-

Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

-

Reagent Addition: Under a positive flow of argon, add aniline (109 µL) followed by anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

-

Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-chloro-N-methyl-N'-phenyl-pyridine-3,5-diamine.

Expected Results and Troubleshooting

Based on analogous transformations, this protocol is expected to provide the desired C5-aminated product in good to excellent yield (typically 70-90%), with high chemoselectivity.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Impure/wet solvent or reagents.3. Insufficient temperature. | 1. Ensure a strictly inert atmosphere throughout the setup and reaction.2. Use freshly distilled/anhydrous and degassed solvent. Ensure reagents are pure.3. Increase temperature in 10 °C increments, up to 120 °C. |

| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Reductive elimination is slow.2. Presence of water. | 1. Consider a more electron-rich/bulky ligand (e.g., a Buchwald-type ligand like RuPhos) to accelerate reductive elimination.2. Ensure all reagents and solvents are scrupulously dry. |

| Low Chemoselectivity (Amination at C-Cl) | 1. Reaction temperature is too high.2. Catalyst system is too reactive. | 1. Lower the reaction temperature to 80-90 °C.2. While unlikely with this system, ensure correct ligand-to-metal ratio. |

Conclusion

This application note provides a detailed and reliable protocol for the chemoselective Buchwald-Hartwig amination of 5-Bromo-2-chloro-N-methylpyridin-3-amine. By exploiting the inherent reactivity difference between the C-Br and C-Cl bonds, this method offers a strategic and efficient route to selectively functionalize the C5 position of the pyridine ring. The provided protocol, grounded in established literature for a closely related substrate, serves as a robust starting point for the synthesis of complex diaminopyridine derivatives, which are valuable intermediates in pharmaceutical and materials science research.

References

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 18, 2026, from [Link]

- Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalysed C–N Cross-Coupling Reactions of 3-Halo-2-aminopyridines. Chemical Science, 2(1), 27-50.

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 18, 2026, from [Link]

- Anderson, K. W., Tundel, R. E., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(19), 4149-4152.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pd-catalyzed 5-exo-dig cyclization/etherification cascade of N-propargyl arylamines for the synthesis of polysubstituted furans - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]

Application Notes and Protocols: Selective Nucleophilic Aromatic Substitution of the 2-Chloro Substituent in 5-Bromo-2-chloro-N-methylpyridin-3-amine

Introduction

The pyridine scaffold is a privileged structural motif, central to a vast number of pharmaceuticals and functional materials.[1] The inherent electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, renders it susceptible to nucleophilic attack. This reactivity is particularly pronounced at the positions ortho (C2/C6) and para (C4) to the ring nitrogen, providing a powerful and reliable strategy for the synthesis and functionalization of pyridine derivatives.[2][3]

This document provides a comprehensive guide to the selective nucleophilic aromatic substitution (SNAr) of the 2-chloro substituent on 5-Bromo-2-chloro-N-methylpyridin-3-amine. This specific substrate presents a classic challenge in regioselectivity: how to selectively displace the chlorine atom at the activated C2 position while leaving the bromine atom at the less activated C5 position intact. We will delve into the mechanistic underpinnings of this selectivity, provide field-tested protocols for various nucleophile classes, and offer practical guidance for researchers in synthetic chemistry and drug development.

The SNAr Mechanism on Pyridines: A Foundation of Reactivity

The SNAr reaction on halopyridines proceeds via a well-established two-step addition-elimination mechanism.[4][5]

-

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the halogen leaving group. This disrupts the aromaticity of the pyridine ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][5] The stability of this intermediate is the linchpin of the reaction's feasibility.

-

Elimination (Re-aromatization): The aromaticity of the ring is restored in the subsequent step through the expulsion of the halide leaving group.

The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex.[3][6] The ability of the pyridine ring, particularly the nitrogen atom, to stabilize the resulting negative charge is paramount.

Understanding Regioselectivity in 5-Bromo-2-chloro-N-methylpyridin-3-amine

The selective substitution of the 2-chloro group over the 5-bromo group is governed by several key electronic and positional factors:

-

Activation by the Ring Nitrogen: The C2 position is ortho to the electron-withdrawing nitrogen atom. This proximity allows for powerful resonance stabilization of the negative charge in the Meisenheimer intermediate, with one of the resonance structures placing the negative charge directly on the electronegative nitrogen atom. This significantly lowers the activation energy for nucleophilic attack at C2 (and C4) compared to C3 and C5.[2][3]

-

Leaving Group Ability: While in many SNAr reactions fluorine is a better leaving group than chlorine due to its strong inductive electron-withdrawing effect which facilitates the initial attack, the C-Cl bond is sufficiently polarized and the chloride ion is a stable leaving group.[5][7] In dihalopyridines, the electronic activation of the position is often the dominant factor over the intrinsic leaving group ability of the halogens.

-

Directing Effects of Substituents:

-

3-(N-methylamino) Group: This is an electron-donating group (EDG) via resonance (+R effect) and electron-withdrawing via induction (-I effect). Its overall effect can be complex, but its presence at C3 does not strongly deactivate the C2 position towards nucleophilic attack.

-

5-Bromo Group: The bromine at the C5 position is too distant to receive significant resonance stabilization from the ring nitrogen. Consequently, nucleophilic attack at C5 is electronically disfavored.

-

This combination of factors overwhelmingly favors nucleophilic attack and substitution at the C2 position. It is possible to achieve substitution at the C5-bromo position, but this typically requires different reaction conditions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).[8]

Experimental Design and Protocols

The successful execution of the SNAr reaction on 5-Bromo-2-chloro-N-methylpyridin-3-amine hinges on the careful selection of the nucleophile, base, solvent, and temperature. The following protocols are designed to be robust starting points for various classes of nucleophiles.

General Considerations for All Protocols

-

Inert Atmosphere: While not always strictly necessary for robust nucleophiles like secondary amines, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially when using sensitive reagents or strong bases like sodium hydride or potassium tert-butoxide, to prevent reaction with atmospheric moisture and oxygen.

-

Anhydrous Solvents: Use of anhydrous solvents is critical for reactions employing moisture-sensitive bases (e.g., NaH, KOtBu).

-

Reaction Monitoring: Progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and to check for the formation of side products.

-

Safety: Always consult the Safety Data Sheet (SDS) for all reagents before use. Reactions should be carried out in a well-ventilated fume hood.

Protocol 1: Substitution with Amine Nucleophiles (N-Arylation)

This protocol describes a general procedure for the reaction with primary or secondary amines, a common transformation in medicinal chemistry.

Workflow Diagram: SNAr with Amines

Caption: General workflow for the SNAr amination reaction.

Materials:

-

5-Bromo-2-chloro-N-methylpyridin-3-amine (1.0 eq.)

-

Primary or Secondary Amine (e.g., Morpholine, Piperidine) (1.2-2.0 eq.)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0-3.0 eq.)

-

Solvent (e.g., NMP, DMSO, Dioxane)

-

Round-bottom flask, magnetic stirrer, reflux condenser, inert atmosphere setup.

Step-by-Step Procedure:

-

To a round-bottom flask, add 5-Bromo-2-chloro-N-methylpyridin-3-amine and the base.

-

Evacuate and backfill the flask with nitrogen or argon.

-

Add the anhydrous solvent, followed by the amine nucleophile via syringe.

-

Stir the reaction mixture and heat to a temperature between 80 °C and 120 °C. Higher temperatures may be required for less reactive amines.[9]

-

Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 5-bromo-2-(amino)-N-methylpyridin-3-amine derivative.

Protocol 2: Substitution with Alkoxide Nucleophiles (O-Arylation)

This protocol outlines the synthesis of aryl ethers using alcohol-derived nucleophiles. This reaction requires a strong base to deprotonate the alcohol.

Materials:

-

5-Bromo-2-chloro-N-methylpyridin-3-amine (1.0 eq.)

-

Alcohol (e.g., Methanol, Phenol) (1.5-3.0 eq. or as solvent)

-

Strong Base (e.g., NaH, KOtBu) (1.5 eq.)

-

Anhydrous Solvent (e.g., THF, DMF)

-

Round-bottom flask, magnetic stirrer, inert atmosphere setup.

Step-by-Step Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere, add the anhydrous solvent and the alcohol.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add the strong base (e.g., NaH, 60% dispersion in mineral oil) portion-wise.

-

Allow the mixture to stir at 0 °C for 15-30 minutes, then warm to room temperature to ensure complete formation of the alkoxide.

-

Add a solution of 5-Bromo-2-chloro-N-methylpyridin-3-amine in the same anhydrous solvent to the alkoxide solution.

-

Heat the reaction mixture to a temperature typically between 60 °C and 100 °C.

-

Monitor the reaction until the starting material is consumed.

-

Cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Protocol 3: Substitution with Thiol Nucleophiles (S-Arylation)

This protocol describes the formation of thioethers, which are valuable in various bioactive molecules.[10]

Materials:

-

5-Bromo-2-chloro-N-methylpyridin-3-amine (1.0 eq.)

-

Thiol (e.g., Thiophenol, Benzyl mercaptan) (1.1-1.5 eq.)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq.)

-

Solvent (e.g., DMF, DMSO)

-

Round-bottom flask, magnetic stirrer, inert atmosphere setup.

Step-by-Step Procedure:

-

In a round-bottom flask under an inert atmosphere, combine the thiol, base, and anhydrous solvent.

-

Stir the mixture at room temperature for 15-20 minutes to form the thiolate.

-

Add the 5-Bromo-2-chloro-N-methylpyridin-3-amine to the reaction mixture.

-

Heat the reaction to 80-110 °C and monitor its progress.

-

Upon completion, cool to room temperature and perform an aqueous workup as described in Protocol 1.

-

Purify the crude product by column chromatography to afford the desired 5-bromo-2-(thio)-N-methylpyridin-3-amine.

Data Summary and Expected Outcomes

The following table provides representative reaction conditions and expected outcomes for the SNAr on the target substrate. Note that yields are highly dependent on the specific nucleophile and precise reaction conditions. Optimization is often necessary.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Amines (N) | Morpholine | K₂CO₃ | NMP | 100 | 4-8 | 85-95 |

| Aniline | Cs₂CO₃ | Dioxane | 120 | 12-24 | 60-75 | |

| Alkoxides (O) | Sodium Methoxide | NaOMe | MeOH | 65 (reflux) | 6-12 | 70-85 |

| Phenol | KOtBu | DMF | 80 | 8-16 | 65-80 | |

| Thiols (S) | Thiophenol | K₂CO₃ | DMF | 90 | 3-6 | 80-90 |

Troubleshooting and Mechanistic Insights

Reaction Mechanism: Stabilization of the Meisenheimer Intermediate

Caption: The SNAr mechanism proceeds via a stable intermediate.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Insufficient temperature. 2. Nucleophile is too weak. 3. Base is not strong enough or is hydrated. 4. Deactivated substrate. | 1. Increase reaction temperature incrementally (e.g., in 10-20 °C steps). Consider using a sealed tube or microwave reactor for higher temperatures.[9] 2. For weak nucleophiles, consider catalytic methods (e.g., Buchwald-Hartwig amination if C5-Br is not a concern or if conditions can be tuned). 3. Use a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃; NaH or KOtBu for alcohols). Ensure base and solvents are anhydrous. 4. While the substrate is activated, very bulky nucleophiles may require more forcing conditions. |

| Formation of Side Products | 1. Reaction at the 5-bromo position (unlikely under SNAr conditions). 2. Decomposition at high temperatures. 3. Reaction with solvent (e.g., hydrolysis with trace water). | 1. Confirm product structure by NMR and MS. If C5 substitution is observed, it suggests a non-SNAr pathway may be competing. Re-evaluate conditions. 2. Lower the reaction temperature and increase the reaction time. 3. Ensure all reagents and solvents are scrupulously dried. |

| Debromination | Reductive debromination can occur, especially at high temperatures with certain reagents. | Lowering the reaction temperature can sometimes mitigate this side reaction.[9] |

Conclusion

The selective nucleophilic aromatic substitution of the 2-chloro group in 5-Bromo-2-chloro-N-methylpyridin-3-amine is a highly reliable and predictable transformation. The powerful activating effect of the ortho-nitrogen atom ensures that substitution occurs preferentially at the C2 position over the C5 position under a wide range of conditions. By carefully selecting the appropriate nucleophile, base, solvent, and temperature, researchers can efficiently generate a diverse array of functionalized pyridine building blocks, which are essential for the advancement of drug discovery and materials science. The protocols and insights provided herein serve as a robust starting point for the successful implementation of this critical synthetic methodology.

References

[4] Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. [Link]